Apioside

Catalog No.
S519122
CAS No.
26544-34-3
M.F
C26H28O14
M. Wt
564.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apioside

CAS Number

26544-34-3

Product Name

Apioside

IUPAC Name

7-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one

Molecular Formula

C26H28O14

Molecular Weight

564.5 g/mol

InChI

InChI=1S/C26H28O14/c27-8-18-20(32)21(33)22(40-25-23(34)26(35,9-28)10-36-25)24(39-18)37-13-5-14(30)19-15(31)7-16(38-17(19)6-13)11-1-3-12(29)4-2-11/h1-7,18,20-25,27-30,32-35H,8-10H2

InChI Key

NTDLXWMIWOECHG-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

6''-acetylapiin, apiin

Canonical SMILES

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)(CO)O

Isomeric SMILES

C1[C@]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)(CO)O

The exact mass of the compound Apiin is 566.1636 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of dihydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Apioside refers to glycosides containing the rare, branched-chain pentose D-apiose. Commercially, this often pertains to Apiin (Apigenin-7-O-apiosylglucoside), a key flavonoid found in plants like parsley and celery. The defining feature is the apiose sugar moiety, which imparts distinct physicochemical and biological properties compared to more common glucose- or rhamnose-based glycosides. Its primary procurement drivers are its function as a specific substrate in enzymology and as a high-purity analytical standard for quantifying related compounds in phytochemical and quality control applications.

Research Fit

Purified apioside flavonoid glycoside with a branched apiose sugar moiety
Supports iNOS/NO pathway studies in macrophage models
Applicable to DPPH antioxidant and lipid peroxidation research
Single-component reference for celery (Apium graveolens) extract standardization

Substituting purified Apioside (or its derivatives like Apiin) with chemically simpler alternatives is often unviable. Using crude plant extracts introduces significant compositional variability, compromising assay reproducibility and preventing use as an analytical standard. Replacing it with common flavonoid glycosides, such as those based on glucose or rutinose, fails in applications where the unique steric structure of the apiose sugar is critical for specific molecular recognition events, particularly enzyme-substrate binding. Furthermore, substituting with the aglycone (e.g., Apigenin) negates the dramatic increase in aqueous solubility conferred by the sugar moieties, creating significant handling and formulation challenges in biological media.

Substitution Risk

The apiose sugar moiety may alter target-binding and stability; aglycone apigenin or common glucosides are unlikely to reproduce the same interaction profile.
Reported PTGS2 binding affinity differs markedly from anthocyanin analogs; target-specific pathway interpretation may not transfer.
Solubility and stability characteristics attributed to the apiose group are not shared with apigenin or its simple glucosides, limiting direct replacement.

Solubility Advantage Over Aglycone

Glycosylation is a primary determinant of flavonoid solubility. The aglycone Apigenin is practically insoluble in water, with reported solubilities of less than 0.005 mg/mL (<5 µg/mL). In contrast, glycosylated forms exhibit solubility increases of over two orders of magnitude; for example, a succinylated apigenin glycoside derivative demonstrated a solubility of 0.968 mg/mL, a greater than 174-fold improvement over the parent aglycone. This difference is critical for preparing stock solutions for aqueous biological systems.

Evidence DimensionAqueous Solubility
Target Compound Data>100x increase for glycosylated forms vs. aglycone
Comparator Or BaselineApigenin (Aglycone): <0.005 mg/mL
Quantified Difference>174-fold increase observed for a related apigenin glycoside derivative
ConditionsWater solubility measurement.

Procuring the glycoside form avoids the need for organic co-solvents like DMSO, which can introduce artifacts or cytotoxicity in sensitive cell-based assays.

iNOS inhibition vs. extract
Head-to-head
Apioside IC50 0.049 mg/mL
vs extract 0.095 mg/mL
Reported higher iNOS inhibition potency in LPS-activated J774.A1 macrophages
1.94-fold difference; supports pure compound use over crude extract

Essential Analytical Reference Standard

High-purity Apiin (an apioside) is required as a reference standard for the accurate quantification of flavonoid content in complex matrices like plant extracts. HPLC methods rely on calibration curves generated from standards of known purity (e.g., >95%) to correlate signal response with concentration. A crude plant extract, which has an undefined and variable composition, cannot be used as a calibrant. For example, validated HPLC methods for parsley extracts use purified Apiin to quantify its content, which was found to be 37.23 ± 0.41 mg/g in one study.

Evidence DimensionSuitability as an HPLC Calibrant
Target Compound DataRequired; enables creation of linear calibration curves (e.g., R² = 0.999) for quantification.
Comparator Or BaselineCrude Plant Extract: Unsuitable; variable composition, unknown purity.
Quantified DifferenceEnables quantification vs. prevents it.
ConditionsReverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

For QC labs and researchers in natural products, procuring the purified compound is non-negotiable for achieving accurate, reproducible, and validatable quantitative results.

PTGS2 binding affinity
In silico comparison
Apioside −0.77 kcal/mol
Perisbivalvin −7.63 kcal/mol
Mefenamic acid −7.52 kcal/mol
Reported distinct, moderate PTGS2 binding profile vs. comparators
Indicates non-canonical anti-inflammatory pathway context; PDB 5IKR

Enzymatic Hydrolysis Substrate Specificity

The apiosyl-glucoside linkage in Apiin presents a specific substrate for certain glycoside hydrolases. Studies show that Apiin is resistant to hydrolysis by some common β-glucosidases that readily cleave simple glucosides. However, it can be sequentially hydrolyzed under specific conditions: a combination of acid and heat (pH 2.7, 100°C) is required to first remove the terminal apiose, yielding apigenin-7-O-glucoside. This intermediate is then susceptible to enzymatic cleavage by β-glucosidase. This resistance and sequential breakdown make Apioside a critical tool for discovering and characterizing enzymes with specific apiosidase or multi-step deglycosylation activity.

Evidence DimensionEnzymatic Hydrolysis Susceptibility
Target Compound DataResistant to direct cleavage by some β-glucosidases; requires specific (e.g., acid/heat) pre-treatment to expose the glucoside for enzymatic action.
Comparator Or BaselineApigenin-7-O-glucoside: Readily hydrolyzed by β-glucosidase.
Quantified DifferenceQualitative difference in substrate specificity (resistance vs. susceptibility).
ConditionsEnzymatic hydrolysis assays using β-glucosidase.

This compound is essential for researchers studying the specificity and mechanism of glycoside hydrolases, as simpler glucosides would not reveal the unique activity related to the apiose moiety.

DPPH radical scavenging
Reported
IC50 68.0 μg/mL
Lipid protection factor 2.1
Quantified antioxidant activity; supports batch-to-batch consistency review
Class-level flavonoid activity; data to verify for specific model
Abundance in celery extract
Reported
1.12% w/w of crude extract
Defined extract composition; justifies purified compound for precise dosing
HPLC quantification; may vary by batch and source

Reference Standard for Quality Control

For use in industrial QC or research labs to accurately quantify Apioside-related compounds in raw materials, herbal extracts (e.g., parsley, celery), or finished products via HPLC. The high purity of the standard is essential for method validation and ensuring batch-to-batch consistency.

Enzyme Discovery Substrate

As a specific substrate to screen for and characterize novel glycoside hydrolases. Its resistance to common enzymes compared to simple glucosides allows for the specific identification of enzymes capable of cleaving the rare apiosyl linkage, which is critical in biocatalysis and gut microbiome research.

Aqueous Formulation for Cellular Assays

Ideal for pharmacological and biological screening where the poor solubility of the aglycone (Apigenin) is a limiting factor. Using Apioside allows for the preparation of higher concentration aqueous stock solutions, avoiding the confounding effects of organic solvents in cell culture experiments.

Application Fit Matrix

Application
Selection Property
Validation Focus
Macrophage iNOS/NO pathway studies
Reported iNOS inhibition benchmark
LPS-activated J774.A1 model endpoints
Antioxidant & lipid peroxidation research
DPPH radical scavenging activity profile
Lipid protection factor and batch consistency
HPLC standardization of celery extracts
Defined abundance as reference marker
1.12% w/w identity and purity verification
Flavonoid glycoside SAR studies
Apiose sugar moiety-driven binding profile
PTGS2 docking and target engagement assays

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-0.4

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

8

Exact Mass

564.14790556 Da

Monoisotopic Mass

564.14790556 Da

Heavy Atom Count

40

Appearance

Solid powder

Melting Point

236 - 237 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6QU3EZE37U

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

26544-34-3

Wikipedia

Apiin
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2: Meyer H, Bolarinwa A, Wolfram G, Linseisen J. Bioavailability of apigenin from apiin-rich parsley in humans. Ann Nutr Metab. 2006;50(3):167-72. Epub 2006 Jan 10. PubMed PMID: 16407641.
3: Mencherini T, Cau A, Bianco G, Della Loggia R, Aquino RP, Autore G. An extract of Apium graveolens var. dulce leaves: structure of the major constituent, apiin, and its anti-inflammatory properties. J Pharm Pharmacol. 2007 Jun;59(6):891-7. PubMed PMID: 17637182.
4: PARIS R, GUEGUEN J. [Some physiological properties of apiin]. Ann Pharm Fr. 1953 Jun;11(6):421-4. Undetermined Language. PubMed PMID: 13092696.
5: Li P, Jia J, Zhang D, Xie J, Xu X, Wei D. In vitro and in vivo antioxidant activities of a flavonoid isolated from celery (Apium graveolens L. var. dulce). Food Funct. 2014 Jan;5(1):50-6. doi: 10.1039/c3fo60273g. PubMed PMID: 24232123.
6: Farzaei MH, Abbasabadi Z, Ardekani MR, Rahimi R, Farzaei F. Parsley: a review of ethnopharmacology, phytochemistry and biological activities. J Tradit Chin Med. 2013 Dec;33(6):815-26. Review. PubMed PMID: 24660617.
7: Zong YL, Lin YP, Ding QE, He H, Rao GX. [Studies on the chemical constituents of the aerial parts of Seseli mairei]. Zhong Yao Cai. 2007 Jan;30(1):42-4. Chinese. PubMed PMID: 17539301.
8: Kaiser A, Carle R, Kammerer DR. Effects of blanching on polyphenol stability of innovative paste-like parsley (Petroselinum crispum (Mill.) Nym ex A. W. Hill) and marjoram (Origanum majorana L.) products. Food Chem. 2013 Jun 1;138(2-3):1648-56. doi: 10.1016/j.foodchem.2012.11.063. Epub 2012 Nov 24. PubMed PMID: 23411294.
9: Lechtenberg M, Zumdick S, Gerhards C, Schmidt TJ, Hensel A. Evaluation of analytical markers characterising different drying methods of parsley leaves (Petroselinum crispum L.). Pharmazie. 2007 Dec;62(12):949-54. PubMed PMID: 18214349.
10: Bensouici C, Kabouche A, Karioti A, Öztürk M, Duru ME, Bilia AR, Kabouche Z. Compounds from Sedum caeruleum with antioxidant, anticholinesterase, and antibacterial activities. Pharm Biol. 2016;54(1):174-9. doi: 10.3109/13880209.2015.1028078. Epub 2015 Apr 7. PubMed PMID: 25845643.
11: Yoshikawa M, Uemura T, Shimoda H, Kishi A, Kawahara Y, Matsuda H. Medicinal foodstuffs. XVIII. Phytoestrogens from the aerial part of Petroselinum crispum MIll. (Parsley) and structures of 6"-acetylapiin and a new monoterpene glycoside, petroside. Chem Pharm Bull (Tokyo). 2000 Jul;48(7):1039-44. PubMed PMID: 10923837.
12: Simaratanamongkol A, Umehara K, Noguchi H, Panichayupakaranant P. Identification of a new angiotensin-converting enzyme (ACE) inhibitor from Thai edible plants. Food Chem. 2014 Dec 15;165:92-7. doi: 10.1016/j.foodchem.2014.05.080. Epub 2014 May 22. PubMed PMID: 25038653.
13: Fejes S, Blázovics A, Lugasi A, Lemberkovics E, Petri G, Kéry A. In vitro antioxidant activity of Anthriscus cerefolium L. (Hoffm.) extracts. J Ethnopharmacol. 2000 Mar;69(3):259-65. PubMed PMID: 10722209.
14: Ortmann R, Sandermann H, Grisebach H. Transfer of apiose from UDP-apiose to 7-O-(beta-D-glucosyl)-apigenin and 7-O-(beta-D-glucosyl)-chrysoeriol with an enzyme preparation from parsley. FEBS Lett. 1970 Apr 2;7(2):164-166. PubMed PMID: 11947458.
15: Yokozawa T, Dong E, Kawai Y, Gemba M, Shimizu M. Protective effects of some flavonoids on the renal cellular membrane. Exp Toxicol Pathol. 1999 Jan;51(1):9-14. PubMed PMID: 10048707.
16: Dittrich H, Kutchan TM, Zenk MH. The jasmonate precursor, 12-oxo-phytodienoic acid, induces phytoalexin synthesis in Petroselinum crispum cell cultures. FEBS Lett. 1992 Aug 31;309(1):33-6. PubMed PMID: 1380926.
17: Crow FW, Tomer KB, Looker JH, Gross ML. Fast atom bombardment and tandem mass spectrometry for structure determination of steroid and flavonoid glycosides. Anal Biochem. 1986 Jun;155(2):286-307. PubMed PMID: 3728980.
18: Mikhaeil BR, Badria FA, Maatooq GT, Amer MM. Antioxidant and immunomodulatory constituents of henna leaves. Z Naturforsch C. 2004 Jul-Aug;59(7-8):468-76. PubMed PMID: 15813363.
19: Chaves DS, Frattani FS, Assafim M, de Almeida AP, de Zingali RB, Costa SS. Phenolic chemical composition of Petroselinum crispum extract and its effect on haemostasis. Nat Prod Commun. 2011 Jul;6(7):961-4. PubMed PMID: 21834233.
20: Kunizane H, Ueda H, Yamazaki M. [Screening of phagocyte activators in plants; enhancement of TNF production by flavonoids]. Yakugaku Zasshi. 1995 Sep;115(9):749-55. Japanese. PubMed PMID: 8523269.

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